4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol
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Overview
Description
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is a compound that combines the properties of two distinct chemical groups: the sulfonic acid group and the thiophene group. The sulfonic acid group is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions. The thiophene group, on the other hand, is a sulfur-containing heterocycle that is commonly found in many biologically active compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol typically involves the following steps:
Sulfonation of Toluene: Toluene is sulfonated using sulfuric acid to produce 4-Methylbenzenesulfonic acid.
Thiophene Functionalization: The thiophene ring is introduced through a series of reactions involving thiophene and butanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
Thiophen-2-ylbutanol: Known for its biological activity and use in drug development.
Uniqueness
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is unique due to the combination of the sulfonic acid and thiophene groups, which impart both strong acidic properties and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
75288-40-3 |
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Molecular Formula |
C15H20O4S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C8H12OS.C7H8O3S/c9-6-2-1-4-8-5-3-7-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,9H,1-2,4,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
SBYNWNGUGMPPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CSC(=C1)CCCCO |
Origin of Product |
United States |
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